molecular formula C18H19F2N5O2 B2989099 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 1006478-14-3

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B2989099
CAS No.: 1006478-14-3
M. Wt: 375.38
InChI Key: CJIIHNCULPQRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a pyrazolo[3,4-b]pyridine derivative characterized by a cyclopropyl group at the 3-position, a difluoromethyl group at the 4-position, and a substituted pyrazole ring (1-ethyl-5-methyl) at the 6-position of the pyridin-1-yl core. Its molecular formula is C₁₈H₁₉F₂N₅O₂, with a molecular weight of 375.38 g/mol and CAS number 1006478-14-3 .

Properties

IUPAC Name

2-[3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O2/c1-3-24-9(2)12(7-21-24)13-6-11(17(19)20)15-16(10-4-5-10)23-25(8-14(26)27)18(15)22-13/h6-7,10,17H,3-5,8H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIIHNCULPQRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, introduction of the cyclopropyl and difluoromethyl groups, and final acetic acid functionalization. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Pyrazole Substituent Modifications

The pyrazole ring at the 6-position is a critical site for structural variation. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Pyrazole Substituents
Target Compound C₁₈H₁₉F₂N₅O₂ 375.38 1006478-14-3 1-Ethyl, 5-methyl
2-[3-Cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid C₁₇H₁₇F₂N₅O₂ 361.35 1006478-10-9 1,5-Dimethyl
2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid C₁₅H₁₅F₂N₅O₂ 335.31 1006444-98-9 1,3-Dimethyl

Key Observations :

  • Ethyl vs.
  • Positional Isomerism : The 1,3-dimethyl pyrazole variant (CAS 1006444-98-9) lacks the cyclopropyl group, reducing ring strain and possibly altering binding interactions in biological systems .

Core Ring Modifications

  • Cyclopropyl vs. Methyl : The cyclopropyl group at the 3-position in the target compound introduces ring strain, which may enhance metabolic stability by resisting oxidation compared to a methyl group (e.g., in CAS 1006444-98-9) .
  • Difluoromethyl vs.

Molecular Weight and Solubility

The target compound (375.38 g/mol) has a higher molecular weight than its dimethyl-substituted analogue (361.35 g/mol), primarily due to the ethyl group. This increase correlates with reduced aqueous solubility, as larger alkyl groups enhance hydrophobicity .

Pharmacological Implications (Inferred from Structural Data)

  • Metabolic Stability: The cyclopropyl group and difluoromethyl substituent may reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to non-fluorinated or methyl-substituted analogues .
  • Target Binding : The ethyl group’s bulkiness could improve binding pocket occupancy in enzyme targets, while difluoromethyl’s polarity may facilitate hydrogen bonding .

Analytical and Crystallographic Considerations

Structural elucidation of these compounds relies on techniques such as X-ray crystallography, often refined using the SHELXL software (). For example, the cyclopropyl ring’s conformation and pyrazole orientation are critical for accurate modeling .

Biological Activity

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, also known by its CAS number 1006478-14-3, is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H19F2N5O2C_{18}H_{19}F_{2}N_{5}O_{2} with a molecular weight of approximately 375.37 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core, which is a common scaffold in medicinal chemistry for developing bioactive compounds.

PropertyValue
Molecular FormulaC18H19F2N5O2
Molecular Weight375.37 g/mol
CAS Number1006478-14-3
LogP3.52
PSA85.83 Ų

Research indicates that compounds containing pyrazolo[3,4-b]pyridine frameworks often exhibit activity against various biological targets, particularly in the realm of cancer and inflammation. The specific mechanism of action for this compound may involve inhibition of key signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cell proliferation and survival.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to this compound have demonstrated selective inhibition of cancer cell lines with IC50 values ranging significantly depending on the specific target and cellular context.

Anti-inflammatory Effects

The compound's structural features suggest it may also exhibit anti-inflammatory properties. Pyrazolo[3,4-b]pyridine derivatives have been shown to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediator release.

Case Studies

  • In Vitro Studies : A study reported that a related pyrazolo compound inhibited PI3K activity with an IC50 value of 18 nM, indicating strong potential for therapeutic use in conditions characterized by dysregulated PI3K signaling .
  • In Vivo Models : Animal model studies evaluating the efficacy of similar compounds in inflammatory diseases showed significant reductions in markers of inflammation and improved clinical outcomes .

Q & A

Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core in this compound?

The pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclocondensation reactions. For example, hydrazine hydrate reacts with substituted pyrazole-carbaldehydes under reflux in ethanol with acetic acid to form fused pyrazolo-pyridine systems. Reaction conditions (e.g., temperature, catalysts) significantly influence regioselectivity and yield. For instance, iodine at room temperature favors amine-substituted products, while reflux conditions yield dihydro derivatives . Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) can introduce aryl/heteroaryl groups at the 6-position, as demonstrated in analogous pyrazolo[3,4-c]pyridines .

Q. How is the difluoromethyl group introduced at the 4-position of the pyrazolo[3,4-b]pyridine ring?

Difluoromethylation typically occurs via nucleophilic substitution or radical-mediated pathways. A practical approach involves treating a 4-chloro precursor with a difluoromethylating agent (e.g., ClCF₂H or BrCF₂H) in the presence of a transition metal catalyst (e.g., CuI) under basic conditions. Alternatively, direct C–H difluoromethylation using electrophilic reagents like F₂C=O in trifluoroacetic acid may be employed .

Q. What analytical methods are recommended for characterizing this compound?

  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment .
  • FTIR : To confirm carboxylic acid (-COOH) and difluoromethyl (-CF₂H) groups via characteristic stretches (~1700 cm⁻¹ for COOH, 1100–1200 cm⁻¹ for C–F) .
  • NMR : ¹H/¹³C NMR to resolve cyclopropyl protons (δ ~0.5–2.0 ppm) and pyrazole/difluoromethyl environments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition by this compound?

Systematic substitution of the cyclopropyl, difluoromethyl, and pyrazole-ethyl-methyl groups is critical. For example:

  • Replace the cyclopropyl with larger bicyclic systems to probe steric effects in kinase ATP-binding pockets.
  • Modify the difluoromethyl group to trifluoromethyl or hydroxymethyl to alter hydrophobicity/H-bonding.
  • Introduce electron-withdrawing groups (e.g., nitro) on the pyrazole ring to enhance π-stacking. Biological assays (e.g., kinase inhibition profiling using TR-FRET) should be paired with molecular docking to correlate structural changes with activity .

Q. What experimental approaches resolve contradictions in reported synthetic yields for similar pyrazolo-pyridines?

Discrepancies often arise from reaction conditions (e.g., solvent polarity, catalyst loading). A case study showed that Pd(PPh₃)₄ in degassed DMF/water at 80°C improved yields of aryl-substituted pyrazolo-pyridines by 20–30% compared to lower temperatures . Statistical tools like Design of Experiments (DoE) can optimize variables (temperature, stoichiometry) and identify critical factors .

Q. How can metabolic stability of this compound be evaluated in preclinical studies?

  • In vitro assays : Microsomal stability (human/rat liver microsomes, NADPH cofactor) to measure half-life (t₁/₂) and intrinsic clearance.
  • Metabolite ID : LC-MS/MS to identify oxidation (e.g., cyclopropyl ring opening) or glucuronidation of the acetic acid moiety.
  • CYP inhibition : Fluorescent probe assays (CYP3A4, 2D6) to assess drug-drug interaction risks .

Q. What strategies mitigate solubility challenges posed by the hydrophobic pyrazolo-pyridine core?

  • Prodrug design : Convert the acetic acid to a methyl ester or amide for improved permeability, with enzymatic cleavage in vivo .
  • Cocrystallization : Coformers like nicotinamide enhance aqueous solubility via hydrogen bonding .
  • Nanoformulation : Lipid-based nanoparticles (50–200 nm) to encapsulate the compound and enhance bioavailability .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting biological activity data across cell lines?

Variability may stem from differences in cell permeability, efflux pumps (e.g., P-gp expression), or genetic backgrounds. Normalize activity to baseline ATP levels (CellTiter-Glo assay) and validate target engagement using cellular thermal shift assays (CETSA) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in kinase inhibition assays?

  • Four-parameter logistic model : Fit sigmoidal curves to calculate IC₅₀ values.
  • ANOVA with post-hoc tests : Compare compound efficacy across kinase families.
  • Principal Component Analysis (PCA) : Cluster compounds based on inhibition profiles to identify mechanistic outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.